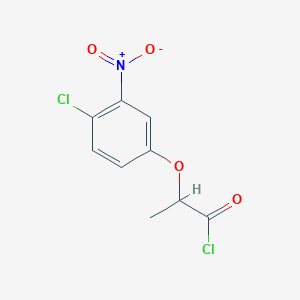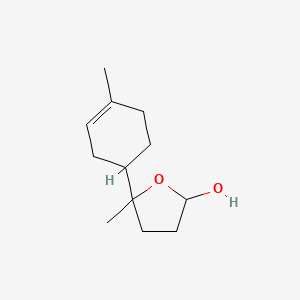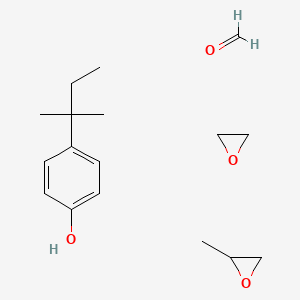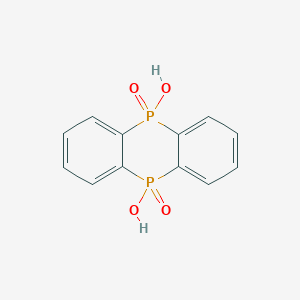![molecular formula C12H10N4O2 B14509806 (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group and a pyrimidinyl moiety. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine typically involves the condensation of an aldehyde or ketone with hydroxylamine. The reaction conditions often include the use of a weak base to facilitate the nucleophilic attack and subsequent protonation steps .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the electrolytic reduction of nitric acid or the action of sodium bisulfite on sodium nitrite . These methods are designed to produce hydroxylamine derivatives efficiently and in large quantities, which can then be further reacted to form the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine involves its ability to form stable complexes with various molecular targets. The hydroxyimino group can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of stable oxime derivatives, which can modulate the activity of the target molecules . The molecular pathways involved often include nucleophilic addition and substitution reactions, which are facilitated by the unique structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxime derivatives and hydroxylamine derivatives, such as:
Hydroxylamine: A simpler derivative with similar nucleophilic properties.
Acetaldoxime: An oxime derivative formed from the reaction of acetaldehyde with hydroxylamine.
Benzophenone oxime: Another oxime derivative formed from the reaction of benzophenone with hydroxylamine.
Uniqueness
What sets (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine apart is its unique combination of a hydroxyimino group and a pyrimidinyl moiety. This structure provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H10N4O2 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C12H10N4O2/c17-15-11(9-4-2-1-3-5-9)12(16-18)10-6-7-13-8-14-10/h1-8,17-18H/b15-11+,16-12+ |
Clave InChI |
HNVKAXBMEWQNJZ-JOBJLJCHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=NC=NC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C(=NO)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)




